3-Amino-2-chlorobenzoic acid
Overview
Description
3-Amino-2-chlorobenzoic acid is an organic compound with the molecular formula C7H6ClNO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 2 on the benzene ring are replaced by an amino group and a chlorine atom, respectively
Synthetic Routes and Reaction Conditions:
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Nitration and Reduction Method:
Step 1: Nitration of 2-chlorobenzoic acid using a mixture of nitric acid and sulfuric acid to form 3-nitro-2-chlorobenzoic acid.
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Chlorination and Ammoniation Method:
Industrial Production Methods: Industrial production methods typically involve large-scale nitration and reduction processes, ensuring high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Types of Reactions:
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Substitution Reactions:
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Oxidation Reactions:
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or nitric acid.
Major Products:
Substitution: 3-Amino-2-hydroxybenzoic acid.
Oxidation: 3-Nitro-2-chlorobenzoic acid.
Mechanism of Action
Target of Action
3-Amino-2-chlorobenzoic acid is a chemical compound that is primarily used as a pharmaceutical intermediate It’s known that the compound can interact with various biological materials or organic compounds for life science related research .
Mode of Action
It’s known that benzylic halides, which are structurally similar to this compound, typically react via an sn1 pathway, via the resonance-stabilized carbocation . This suggests that this compound might interact with its targets in a similar manner.
Biochemical Pathways
It’s known that the compound can be used as a biochemical reagent, indicating that it may play a role in various biochemical reactions .
Pharmacokinetics
It’s known that the compound can be used in peptide synthesis , suggesting that it may have certain bioavailability characteristics that allow it to interact with biological systems.
Result of Action
It’s known that the compound can act as a catalyst, facilitating the formation of a covalent bond between two functional groups. This suggests that the compound may have a role in promoting certain chemical reactions at the molecular level.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound has a melting point of 154-160 °C , indicating that its stability and efficacy can be affected by temperature. Additionally, the compound’s reactivity may also be influenced by the presence of other chemicals in its environment .
Biochemical Analysis
Biochemical Properties
It is known to be used in peptide synthesis , suggesting that it may interact with enzymes, proteins, and other biomolecules involved in this process.
Cellular Effects
Given its role in peptide synthesis , it may influence cell function by participating in the production of proteins.
Scientific Research Applications
3-Amino-2-chlorobenzoic acid has several applications in scientific research:
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Pharmaceuticals:
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Organic Synthesis:
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Biological Studies:
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Industrial Applications:
Comparison with Similar Compounds
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2-Amino-3-chlorobenzoic acid:
- Similar in structure but with the amino and chlorine groups at different positions. It has different reactivity and applications .
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3-Amino-4-chlorobenzoic acid:
Uniqueness: 3-Amino-2-chlorobenzoic acid is unique due to the specific positioning of the amino and chlorine groups, which imparts distinct chemical reactivity and biological activity compared to its isomers. This makes it particularly valuable in targeted synthetic applications and pharmaceutical research .
Properties
IUPAC Name |
3-amino-2-chlorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMIVFNEHPKEAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00332631 | |
Record name | 3-Amino-2-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00332631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108679-71-6 | |
Record name | 3-Amino-2-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00332631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-2-chlorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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